molecular formula C11H18F3N B6325120 Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline CAS No. 147541-34-2

Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline

Cat. No. B6325120
CAS RN: 147541-34-2
M. Wt: 221.26 g/mol
InChI Key: JQFYCNXYAUJQLZ-UHFFFAOYSA-N
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Description

Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline (DMTI) is a versatile synthetic compound with a wide range of applications in scientific research. It is a colorless liquid with a low boiling point and a high vapor pressure, making it an ideal solvent for a variety of reactions. DMTI has been used in the synthesis of various pharmaceuticals, including anti-cancer drugs, and has also been used in the synthesis of other compounds such as polymers, dyes, and surfactants. Additionally, DMTI has been used as a catalyst in the synthesis of polymers, as a co-solvent in solvent-based reactions, and as a reagent in the synthesis of heterocyclic compounds.

Scientific Research Applications

Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline has been used in a variety of scientific research applications. It has been used in the synthesis of a number of pharmaceuticals, including anti-cancer drugs. Additionally, Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline has been used as a reagent in the synthesis of heterocyclic compounds, as a co-solvent in solvent-based reactions, and as a catalyst in the synthesis of polymers. It has also been used in the synthesis of dyes and surfactants.

Mechanism of Action

The mechanism of action of Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline is not well understood. However, it is believed to act as a Lewis acid, which is a type of acid that can react with a base to form a salt. This reaction is believed to be responsible for the catalytic activity of Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline in the synthesis of polymers. Additionally, it is believed that Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline can act as a nucleophile, which is a molecule that can donate electrons to other molecules. This property is believed to be responsible for the reagent activity of Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline are not well understood. However, it is believed to be non-toxic and non-irritant, and it is not believed to be carcinogenic or mutagenic. Additionally, it is believed to be biodegradable and non-persistent in the environment.

Advantages and Limitations for Lab Experiments

The advantages of using Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline in laboratory experiments include its low boiling point and high vapor pressure, making it an ideal solvent for a variety of reactions. Additionally, it is non-toxic and non-irritant, and it is believed to be biodegradable and non-persistent in the environment. The main limitation of using Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline in laboratory experiments is that it is not well understood, and the mechanism of action is not known.

Future Directions

The future of Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline research is promising. Further research is needed to understand the mechanism of action and the biochemical and physiological effects of Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline. Additionally, further research is needed to explore its potential applications in the synthesis of pharmaceuticals, polymers, dyes, and surfactants. Additionally, further research is needed to explore its potential as a catalyst in the synthesis of heterocyclic compounds. Finally, further research is needed to explore its potential as a co-solvent in solvent-based reactions.

Synthesis Methods

The synthesis of Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline can be achieved through a variety of methods. The most common method is the reaction of trifluoromethyl iodide with a secondary amine, such as dimethylamine, in the presence of a base, such as sodium hydroxide. This reaction produces Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline in a single step, with a yield of up to 80%. Other methods of synthesis include the reaction of trifluoromethyl bromide with a primary amine, or the reaction of trifluoromethyl chloride with a secondary amine.

properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3N/c1-7-9-5-3-2-4-8(9)6-10(15-7)11(12,13)14/h7-10,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFYCNXYAUJQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCCC2CC(N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline

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